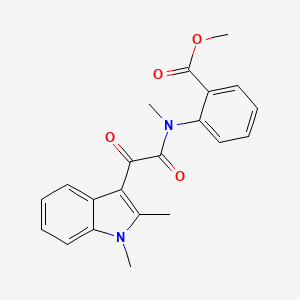

methyl 2-(2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamido)benzoate, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. It was first synthesized in the 1960s and has gained popularity as a recreational drug in recent years. Despite its illicit use, MDPV has been the subject of scientific research due to its potential therapeutic effects.

Aplicaciones Científicas De Investigación

Synthesis of Complex Heterocyclic Systems

Research has highlighted the utility of related compounds in the synthesis of complex heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs have been prepared for the generation of polyfunctional heterocyclic systems like pyrroles, pyrimidines, and isoxazoles, demonstrating the compound's relevance in synthesizing polysubstituted heterocyclic systems (Pizzioli et al., 1998).

Crystal Engineering and Phase Transitions

The compound has also been involved in crystal engineering studies. For example, methyl 2-(carbazol-9-yl)benzoate, which shares a structural motif with the chemical , has been examined for its unusual crystallization behavior, demonstrating the potential of such compounds in inducing phase transitions under high pressure, a critical consideration for materials science (Johnstone et al., 2010).

Catalytic Transformations

Further research has explored catalytic transformations involving similar compounds, where, for instance, various 1,3-dicarbonyl compounds reacted with benzylic alcohols to produce 2-benzylated products under mild conditions facilitated by iron catalysis. This highlights the role of such methyl esters in catalyzed benzylation reactions, providing a pathway to synthesize pharmaceutically relevant compounds (Kischel et al., 2007).

Carbonylative Transformations

In addition, the direct carbonylative transformation of benzyl amines to produce methyl 2-arylacetates under additive-free conditions has been developed, utilizing similar esters. This process emphasizes the efficiency and versatility of such compounds in organic synthesis, especially in pharmaceutical contexts (Li et al., 2018).

Synthesis of Indole Derivatives

Moreover, the Claisen condensation involving related esters has been employed to synthesize indole derivatives, crucial in developing compounds with potential biological activity. This demonstrates the compound's significance in constructing complex molecules with potential therapeutic applications (Rozhkov et al., 1980).

Mecanismo De Acción

Target of Action

Similar compounds with indole moieties have been found to interact with proteins like ftsz, a key functional protein in bacterial cell division .

Mode of Action

Compounds with similar structures have been found to inhibit tubulin polymerization , suggesting that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Based on the potential target (ftsz), it can be inferred that this compound might affect bacterial cell division . Similarly, if this compound inhibits tubulin polymerization like its analogues , it could affect cellular processes such as cell division and intracellular transport.

Result of Action

Based on the potential mode of action, this compound might inhibit bacterial cell division or cellular processes in eukaryotic cells .

Propiedades

IUPAC Name |

methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]-methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-13-18(14-9-5-7-11-16(14)22(13)2)19(24)20(25)23(3)17-12-8-6-10-15(17)21(26)27-4/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKZCXBGBBWQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(C)C3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Dimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2945540.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenyl)butanamide](/img/structure/B2945541.png)

![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2945546.png)

![4-tert-butyl-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2945550.png)

![(2Z)-2-[(4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2945551.png)

![2-amino-4-(2-phenylethyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2945552.png)

![3-[(2-Chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2945553.png)

![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945554.png)

![3-Aminothieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B2945555.png)

![N-(2-ethoxyphenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2945557.png)